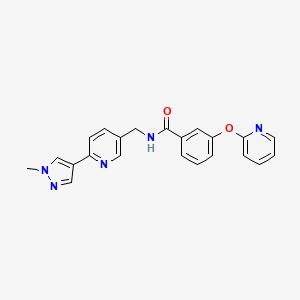

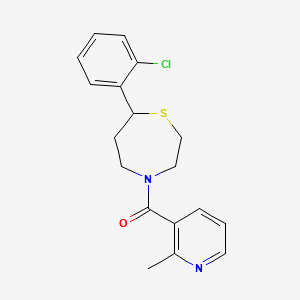

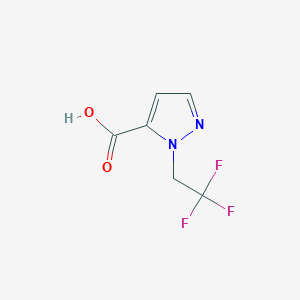

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrrolidine ring, and a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through a series of reactions involving the construction of the heterocyclic rings and subsequent functionalization .Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Difunctionalization of Imidazopyridines : Novel iodine-induced sulfonylation and sulfenylation of imidazopyridines have been described, using sodium sulfinates as the sulfur source. This strategy enables highly selective difunctionalization to access sulfones and sulfides in good yields, indicating a radical pathway involved in the reaction mechanisms (Guo et al., 2018).

Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines : An efficient method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives via a three-component one-pot and operationally simple cascade is reported. This process forms a highly active intermediate α-acyl-N-sulfonyl ketenimine, highlighting a CuAAC/ring-cleavage process (Zhou et al., 2022).

Sulfenylation and Oxidative Condensation-Cyclization : Research has shown the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur, producing 1,3-diarylated imidazo[1,5-a]pyridines. These compounds exhibit fluorescence emission, demonstrating potential applications in material science and bioimaging (Shibahara et al., 2009).

Catalytic and Coordination Chemistry

Iron(II) Complexes with Sulfanyl-, Sulfinyl-, and Sulfonyl-Derived Ligands : Studies have investigated the spin-crossover and crystallographic phase changes in iron(II) complexes involving sulfanyl-, sulfinyl-, and sulfonyl-derived ligands. These complexes exhibit various magnetic properties and structural transformations, contributing to the understanding of spin-crossover phenomena (Cook et al., 2015).

Ruthenium Complexes for Transfer Hydrogenation : Ruthenium(II) complexes bearing symmetrical bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have shown good catalytic activity in the transfer hydrogenation of ketones. These findings contribute to the development of new catalytic systems for organic synthesis and industrial applications (Li et al., 2015).

Material Science and Polymer Chemistry

- Fluorinated Polyamides Containing Pyridine and Sulfone Moieties : Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides has shown promising material properties. These polymers are amorphous, readily soluble in organic solvents, and possess high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).

Propriétés

IUPAC Name |

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-5-14(9-19)22-13-3-6-16-7-4-13/h3-4,6-7,10-12,14H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFOXSVARIBKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)

![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)

![N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)